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Compound of Interest

Compound Name:
2-Methoxy-3-

(trifluoromethyl)pyridine

Cat. No.: B055313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Methoxy-3-(trifluoromethyl)pyridine (CAS: 121643-44-5). The document details

experimental nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data. Methodologies for data acquisition are also described to facilitate

replication and further analysis.

Core Spectroscopic Data
The following sections present the available spectroscopic data for 2-Methoxy-3-
(trifluoromethyl)pyridine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. The following tables summarize the proton (¹H), carbon-13 (¹³C), and fluorine-19

(¹⁹F) NMR data.

Table 1: ¹H NMR Spectroscopic Data for 2-Methoxy-3-(trifluoromethyl)pyridine
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Solvent Reference

8.32 d 4.0
H-6 (Pyridine

Ring)
CDCl₃ [1]

7.84 d 8.0
H-4 (Pyridine

Ring)
CDCl₃ [1]

6.95 dd
4.0, 8.0

(Implied)

H-5 (Pyridine

Ring)
CDCl₃ [1]

4.03 s -
-OCH₃

(Methoxy)
CDCl₃ [1]

8.45 d Not Reported
Pyridine Ring

Proton
DMSO-d₆

8.11 d Not Reported
Pyridine Ring

Proton
DMSO-d₆

7.20 dd Not Reported
Pyridine Ring

Proton
DMSO-d₆

3.98 s -
-OCH₃

(Methoxy)
DMSO-d₆

Py = Pyridine

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxy-3-(trifluoromethyl)pyridine
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Chemical
Shift (δ)
ppm

Multiplicity
(due to JC-
F)

Coupling
Constant
(JC-F) Hz

Assignment Solvent Reference

161.0 s -
C-2 (Py-

OCH₃)
CDCl₃ [1]

150.6 s - C-6 (Py) CDCl₃ [1]

136.4 q 5 C-4 (Py) CDCl₃ [1]

123.2 q 270 -CF₃ CDCl₃ [1]

116.0 s - C-5 (Py) CDCl₃ [1]

113.4 q 33 C-3 (Py-CF₃) CDCl₃ [1]

54.1 s - -OCH₃ CDCl₃ [1]

Table 3: ¹⁹F NMR Spectroscopic Data for 2-Methoxy-3-(trifluoromethyl)pyridine

Chemical Shift
(δ) ppm

Multiplicity Assignment Solvent Reference

-64.03 s -CF₃ CDCl₃ [1]

Infrared (IR) Spectroscopy
A study of 2-Methoxy-3-(trifluoromethyl)pyridine has reported its Fourier-transform Infrared

(FT-IR) spectrum, recorded in the 3500–400 cm⁻¹ region.[2] The detailed vibrational

assignments have been supported by density functional theory (DFT) calculations.[2] Key

experimental absorption bands are highlighted below.

Table 4: Selected FT-IR Absorption Bands for 2-Methoxy-3-(trifluoromethyl)pyridine
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Wavenumber (cm⁻¹) Assignment Description Reference

3073 Aromatic C-H Stretching [2]

1249, 1279, 1296
C-H In-plane Bending

(Correlates to FT-Raman)
[2]

1015 Planar Ring Deformation [2]

779 C-H Out-of-plane Bending [2]

610 Planar Ring Deformation [2]

454 Non-planar Ring Deformation [2]

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of the title

compound.

Table 5: Mass Spectrometry Data for 2-Methoxy-3-(trifluoromethyl)pyridine

Technique m/z Value Species Finding Reference

HRMS-EI 177.0401 [C₇H₆NOF₃]⁺ Calculated [1]

HRMS-EI 177.0403 [C₇H₆NOF₃]⁺ Found [1]

MS 178.1 [M+H]⁺ Found

Experimental Protocols
The data presented in this guide were obtained using standard analytical chemistry techniques.

The following sections describe the general methodologies employed.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of 2-Methoxy-3-(trifluoromethyl)pyridine was

dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl

sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube.
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Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer for ¹H NMR and a

100 MHz or 125.8 MHz spectrometer for ¹³C NMR.[1] The ¹⁹F NMR spectrum was recorded

on a 376 MHz instrument.[1]

Data Acquisition: Standard pulse sequences were used for ¹H, ¹³C, and ¹⁹F acquisitions.

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard, where the residual solvent peak is used for calibration.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected to produce the final spectra.

FT-IR Spectroscopy Protocol
Sample Preparation: As 2-Methoxy-3-(trifluoromethyl)pyridine is a liquid, a thin film of the

neat sample was prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation: The FT-IR spectrum was recorded on a PerkinElmer FT-IR

spectrophotometer.[2]

Data Acquisition: The spectrum was scanned over the mid-infrared range of 3500–400 cm⁻¹.

[2] A background spectrum of the clean salt plates was acquired and automatically

subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to generate the

infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction: A dilute solution of the sample was introduced into the mass

spectrometer. For High-Resolution Mass Spectrometry (HRMS), direct infusion or

introduction via Gas Chromatography (GC) is common.

Ionization: Electron Ionization (EI) was used to generate the molecular ion and characteristic

fragment ions.[1]

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector instrument).
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Data Analysis: The resulting mass spectrum was analyzed to determine the exact mass of

the molecular ion, which was then compared to the calculated theoretical mass for the

chemical formula C₇H₆F₃NO to confirm its elemental composition.[1]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of a

chemical compound using the spectroscopic techniques described in this guide.

Workflow for Spectroscopic Analysis of 2-Methoxy-3-(trifluoromethyl)pyridine

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Analysis

Phase 4: Structural Elucidation

Sample:
2-Methoxy-3-

(trifluoromethyl)pyridine

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) FT-IR Spectroscopy Mass Spectrometry

(HRMS-EI)

FID Processing &
Spectral Analysis

Interferogram Processing &
Peak Assignment

Mass Spectrum Analysis
(Exact Mass & Formula)

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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